molecular formula C12H24 B176414 1-Dodecene-1,2-13C2 CAS No. 198332-88-6

1-Dodecene-1,2-13C2

Cat. No. B176414
M. Wt: 170.3 g/mol
InChI Key: CRSBERNSMYQZNG-ZKDXJZICSA-N
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Description

“1-Dodecene-1,2-13C2” is a stable isotope with 99 atom % 13C . It has a linear formula of CH3(CH2)913CH=13CH2 . The molecular weight of this compound is 170.30 . It is commercially produced by oligomerization of ethylene .


Synthesis Analysis

1-Dodecene is commercially produced by oligomerization of ethylene via a number of processes. In the Shell Higher Olefin Process (SHOP), a nickel catalyst is employed. In processes developed by Gulf and by Ethyl Corporations, triethylaluminium is the catalyst . In a study, the initial ratio of H2O2 to 1-dodecene was varied from 1:1 to 4:1. Elevated volumes of hydrogen peroxide led to greater conversion of 1-dodecene but lower selectivity of dodecane epoxide .


Molecular Structure Analysis

The molecular structure of “1-Dodecene-1,2-13C2” is represented by the SMILES string CCCCCCCCCC[13CH]=[13CH2] . This compound is the 13C labeled 1-Dodecene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Dodecene-1,2-13C2” include a refractive index n20/D of 1.429 (lit.), boiling point of 214-216 °C (lit.), melting point of -35 °C (lit.), and a density of 0.767 g/mL at 25 °C .

Scientific Research Applications

Hydroformylation and Kinetics

  • Hydroformylation in Thermomorphic Solvents : The hydroformylation of 1-dodecene using a rhodium-biphephos catalyst in a thermomorphic solvent system has been studied. This research describes the kinetics of the main and relevant side reactions, including isomerization and hydrogenation of 1-dodecene, and provides insights into the formation of the active catalyst and overall reaction network (Kiedorf et al., 2014).

Phase Transition Studies

  • Pressure-Induced Phase Transitions : Raman spectroscopic studies of 1-dodecene under high pressure up to 3.0 GPa have shown that it is chemically stable with no new Raman peaks observed. However, significant discontinuities in Raman shift versus pressure data indicate two phase transitions, including a liquid-solid transition and a solid-solid phase transition (DU & Zheng, 2008).

Copolymer Synthesis

  • Copolymerization with para-Methylstyrene : A study on the copolymerization of 1-dodecene with para-methylstyrene revealed effective and random incorporation of para-methylstyrene into copolymer chains. This research provides insights into the molecular weight regulation and composition of such copolymers (Liu et al., 2008).

Nanoparticle Synthesis

  • Nanoparticle Formation and Bonding : The effect of 1-dodecene on the microwave-assisted synthesis of germanium nanoparticles has been investigated. The study found that increased concentrations of 1-dodecene in the solvent mixture increased the size of the nanoparticles and affected their crystallinity (Bernard et al., 2018).

Alkylation Studies

  • Alkylation of Benzene : The alkylation of benzene with 1-dodecene over various solid-acid zeolites, including H-mordenite, has been studied. This research shows the relationship between the zeolite type, reaction conditions, and the selectivity and conversion rate in the benzene alkylation process (Wang et al., 2001).

Synthetic Lubricant Synthesis

  • Synthesis of Synthetic Lubricants : A study on the trimerization of 1-dodecene using homogeneous chromium catalysts for producing C30 and C36 olefins indicates high potential in synthetic lubricants for automotive applications. These products displayed attractive viscosity indices after hydrogenation (Wasserscheid et al., 2001).

Safety And Hazards

“1-Dodecene-1,2-13C2” is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is combustible and may be fatal if swallowed and enters airways . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, wearing protective gloves/eye protection/face protection, and not inducing vomiting if swallowed .

properties

IUPAC Name

(1,2-13C2)dodec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h3H,1,4-12H2,2H3/i1+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSBERNSMYQZNG-ZKDXJZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[13CH]=[13CH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584002
Record name (1,2-~13~C_2_)Dodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecene-1,2-13C2

CAS RN

198332-88-6
Record name (1,2-~13~C_2_)Dodec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 198332-88-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JS Lee, AK Khitrin - arXiv preprint arXiv:0708.3679, 2007 - arxiv.org
A scheme of adiabatic cross-polarization is described. It is based on demagnetization - remagnetization, when the Zeeman order of abundant nuclei in the laboratory frame is first …
Number of citations: 4 arxiv.org
JS Lee, AK Khitrin - arXiv preprint arXiv:0801.4098, 2008 - arxiv.org
A scheme for direct projection of a quantum state on Bell states is described. The method is based on constructing an average Hamiltonian with Bell eigenstates and then, projecting the …
Number of citations: 2 arxiv.org

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